molecular formula C14H11F3N4O B2374490 4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile CAS No. 339011-18-6

4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile

Cat. No.: B2374490
CAS No.: 339011-18-6
M. Wt: 308.264
InChI Key: YEFOULXTEPDXIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the coupling of the pyrimidine derivative with benzenecarbonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce different functional groups into the compound .

Mechanism of Action

The mechanism of action of 4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(ethylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c1-2-19-13-20-11(14(15,16)17)7-12(21-13)22-10-5-3-9(8-18)4-6-10/h3-7H,2H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOULXTEPDXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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